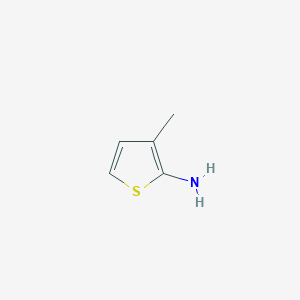

3-Methylthiophen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-3-7-5(4)6/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFLOLZEHGQVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561418 | |

| Record name | 3-Methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124701-06-0 | |

| Record name | 3-Methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Amino-3-Methylthiophene Hydrochloride

This guide serves as an in-depth technical monograph on 2-amino-3-methylthiophene hydrochloride and its relevant structural analogs. Note that the specific unsubstituted core "2-amino-3-methylthiophene" is chemically unstable in its free base form; this guide addresses the hydrochloride salt stabilization, the likely intended stable Gewald derivatives used in drug development, and the critical synthesis protocols.

Part 1: Chemical Identity & CAS Verification

The Stability Paradox & CAS Ambiguity

Researchers often seek "2-amino-3-methylthiophene hydrochloride" as a building block for thienopyrimidines or kinase inhibitors. However, the free base (2-amino-3-methylthiophene) is electronically hyper-active and prone to rapid oxidative dimerization and polymerization due to the electron-donating methyl group at the C3 position and the amino group at C2.

Unlike its stable counterparts (which possess an electron-withdrawing group like -CN or -COOR at C3), the unsubstituted methyl derivative is rarely isolated. The hydrochloride salt is the requisite form for stability, though it remains a niche intermediate often synthesized in situ or confused with its stable isomers.

Validated CAS Registry Numbers

Below are the CAS numbers for the exact compound (if listed in primary chemical indices) and the stable, commercially available analogs often used as surrogates in drug design (e.g., Olanzapine intermediates).

| Chemical Name | CAS Number | Molecular Formula | Role |

| 3-Amino-2-methylthiophene | 802305-56-2 | C₅H₇NS | Stable Isomer (Often the actual target) |

| 2-Amino-4-methylthiophene-3-carboxamide | 4651-97-2 | C₆H₈N₂OS | Stable Gewald Product (Common precursor) |

| 2-Amino-4-methylthiophene-3-carbonitrile | 4623-55-6 | C₆H₆N₂S | Stable Precursor |

| Methyl 3-aminothiophene-2-carboxylate | 22288-78-4 | C₆H₇NO₂S | Isomeric Scaffold |

| 2-Amino-3-methylthiophene HCl | Not Assigned | C₅H₇NS[1]·HCl | Transient/Custom (Synth. in situ) |

Critical Note: If your protocol specifically requires the C3-methyl, C2-amino core without an electron-withdrawing group, you must generate it in situ from the corresponding carboxylic acid (via decarboxylation) or handle it strictly as the hydrochloride salt under inert atmosphere.

Part 2: Synthesis & Mechanism (The Gewald Reaction)[2][3][4][5][6]

The primary route to 2-aminothiophenes is the Gewald Reaction .[2][3][4][5] However, standard Gewald conditions yield products with an electron-withdrawing group (EWG) at C3. To access the methyl-substituted core, a modified approach or downstream modification is required.

The Gewald Reaction Mechanism

The reaction involves the multi-component condensation of a ketone (or aldehyde) with an activated nitrile and elemental sulfur.[2][3]

Figure 1: Logical flow of the Gewald Reaction. Note that stability is dependent on the substituent at position 3 (the EWG origin).

Experimental Protocol: Synthesis of Stable Precursor

Since the direct synthesis of 2-amino-3-methylthiophene is unstable, the standard protocol synthesizes the 3-carboxylic acid ester or 3-carboxamide derivative, which can be hydrolyzed and decarboxylated in situ if the free core is needed.

Target: 2-Amino-4-methylthiophene-3-carboxylic acid methyl ester (Stable Gewald Product).

Reagents:

-

Acetone or Methyl Ethyl Ketone (1.0 eq)

-

Methyl Cyanoacetate (1.0 eq)

-

Sulfur (powder, 1.0 eq)

-

Morpholine (0.5 eq)

-

Methanol (Solvent)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a condenser, dissolve methyl cyanoacetate (100 mmol) and the ketone (100 mmol) in Methanol (50 mL).

-

Activation: Add elemental sulfur (100 mmol) to the stirred solution.

-

Initiation: Dropwise add morpholine (50 mmol). Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 50–60°C for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool the reaction mixture to 0°C. The product typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold methanol. Recrystallize from ethanol if necessary.

-

Salt Formation (Optional): To generate the hydrochloride, dissolve the amine in dry ether and bubble anhydrous HCl gas.

Part 3: Handling, Stability & Analytics

Stability Profile

-

Free Base: High risk of oxidation. Turns dark brown/black upon exposure to air. Store under Argon at -20°C.

-

Hydrochloride Salt: Significantly more stable. Hygroscopic. Store in a desiccator at 4°C.

-

Derivatives (EWG at C3): Shelf-stable at room temperature.

Analytical Characterization (Expected Data)

For the stable analog 2-Amino-4-methylthiophene-3-carboxamide :

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 179–185°C.[6]

-

¹H NMR (DMSO-d₆, 400 MHz):

- 2.15 (s, 3H, CH₃)

- 6.05 (s, 1H, C5-H)

- 7.10 (bs, 2H, NH₂, exchangeable)

- 6.80 (bs, 2H, CONH₂, exchangeable)

Part 4: Pharmaceutical Applications[3][4][8]

2-Aminothiophenes are "privileged scaffolds" in medicinal chemistry.[7]

-

Kinase Inhibitors: The 2-amino group serves as a key hydrogen bond donor in the ATP-binding pocket of kinases.

-

GPCR Ligands: Used in the synthesis of allosteric modulators for receptors like the Adenosine A1 receptor.

-

Antipsychotics: Structural analogs are precursors to thienobenzodiazepines (e.g., Olanzapine).

Drug Development Workflow

Figure 2: Divergent synthesis pathways from the 2-aminothiophene core in drug discovery.

References

-

Sigma-Aldrich. 2-Amino-4-methylthiophene-3-carbonitrile Product Sheet. CAS 4623-55-6. Link

-

PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile Compound Summary. CID 689056. Link

- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577.

-

Thermo Fisher Scientific. Methyl 3-aminothiophene-2-carboxylate. CAS 22288-78-4. Link

-

Bozorov, K., et al. (2017).[7] 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. Link

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2-Amino-4-methylthiophene-3-carboxamide, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. semanticscholar.org [semanticscholar.org]

3-Methylthiophen-2-amine: The "Hidden" Pharmacophore in Medicinal Chemistry

Introduction: The Paradox of Instability

In the high-stakes arena of drug discovery, 3-methylthiophen-2-amine represents a "hidden" pharmacophore. It rarely exists as a stable, isolated free base due to its high susceptibility to oxidation and dimerization. Yet, as a structural motif embedded within larger scaffolds—most notably thienopyrimidines and thienopyridines —it is a cornerstone of modern kinase inhibitor design.

This guide addresses the technical nuances of utilizing this moiety. Unlike benzene rings, the thiophene core offers unique electronic properties (S-heteroatom lone pairs) and distinct bond vectors. The 3-methyl group is not merely a bystander; it acts as a critical steric anchor , often locking the conformation of the final drug molecule to fit into hydrophobic sub-pockets of enzymes like EGFR, PI3K, or IKK-2.

Core Pharmacophore Features

| Feature | Function in Ligand Binding |

| Thiophene Sulfur | Acts as a weak hydrogen bond acceptor; bioisostere of the phenyl ring but with higher lipophilicity and different metabolic liability (S-oxidation). |

| 2-Amino Group | Primary H-bond donor; essential for hinge-binding in kinases (often cyclized into a pyrimidine ring). |

| 3-Methyl Group | Conformational Lock: Restricts rotation of adjacent aryl groups (at C4/C5), forcing the molecule into a bioactive conformation. Fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases). |

Chemical Stability & The Gewald Entry Point

The isolation of free 3-methylthiophen-2-amine is operationally difficult. The electron-rich amino group at position 2 activates the 5-position, leading to rapid polymerization or oxidation.

The Solution: The moiety is almost exclusively generated in situ or as a stabilized electron-deficient derivative (e.g., esters, nitriles, or ketones) via the Gewald Reaction . This reaction is the industry standard for accessing this pharmacophore.

Mechanism of the Gewald Reaction

The reaction involves the multi-component condensation of a ketone (providing the 3-methyl group), an activated nitrile, and elemental sulfur.

Figure 1: The Gewald Reaction workflow for generating the 2-aminothiophene core.

Structural Evolution: From Scaffold to Drug

The 3-methylthiophen-2-amine motif is rarely the end product. It is the "handle" used to build fused heterocyclic systems that mimic adenosine (the natural ligand of kinases).

The Thienopyrimidine Transformation

The most common application is the conversion of 2-amino-3-carboxythiophenes into thieno[2,3-d]pyrimidines .[1] This fusion creates a scaffold that is bioisosteric to quinazoline (found in drugs like Gefitinib) but with altered solubility and patentability profiles.

SAR Logic:

-

Hinge Binding: The pyrimidine N1 and N3 (derived from the 2-amino group and the nitrile/ester) interact with the kinase hinge region.

-

Hydrophobic Pocket: The 3-methyl group (now part of the fused system) often points towards the gatekeeper residue or the solvent front, depending on the specific fusion isomer ([2,3-d] vs [3,2-d]).

Figure 2: Synthetic evolution from the aminothiophene precursor to a kinase inhibitor core.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Variation)

Note: This protocol produces the 4-methyl isomer, often used interchangeably or specifically depending on the ketone source. To get the 3-methyl isomer (relative to the sulfur), one would use specific alpha-mercapto precursors or modified Gewald conditions.

Reagents:

-

Ethyl acetoacetate (or Methyl ethyl ketone for 3-methyl variants)

-

Ethyl cyanoacetate[2]

-

Morpholine (Base catalyst)

Step-by-Step:

-

Mixing: In a round-bottom flask, dissolve 1.0 eq of the ketone and 1.0 eq of ethyl cyanoacetate in Ethanol (5 mL/mmol).

-

Activation: Add 1.0 eq of elemental sulfur.

-

Initiation: Add Morpholine (1.0 eq) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 60°C for 2 hours, then reflux for 4 hours. The suspension will typically turn dark brown/red.

-

Workup: Cool to room temperature. Pour into ice-cold water.

-

Isolation: The product often precipitates as a solid. Filter and wash with cold ethanol. If oil forms, extract with ethyl acetate, dry over MgSO4, and recrystallize from EtOH.

Validation:

-

1H NMR: Look for the characteristic broad singlet of the -NH2 group (approx. 6.0-7.5 ppm) and the sharp singlet/doublet of the methyl group on the thiophene ring.

Protocol B: Cyclization to Thienopyrimidine

-

Reactant: Take the product from Protocol A (e.g., 10 mmol).

-

Solvent/Reagent: Add Formamide (15 mL).

-

Conditions: Heat to 180°C (reflux) for 6 hours.

-

Workup: Cool the mixture. Pour into ice water. The solid thienopyrimidin-4-one precipitates.

-

Yield: Typically 60-80%.

Case Study: TPCA-1 (IKK-2 Inhibitor)

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a quintessential example of the 2-aminothiophene pharmacophore in action.

-

Target: IKK-2 (IκB Kinase 2), a key regulator of the NF-κB pathway.

-

Binding Mode: The thiophene ring occupies the ATP binding pocket. The 2-ureido group (derived from the 2-amino) forms a donor-acceptor pair with the hinge region (Glu97/Cys99).

-

Role of Substituents: The 3-carboxamide locks the conformation via an intramolecular Hydrogen bond to the 2-amino group, creating a "pseudo-ring" that mimics the flat purine system of ATP.

Data Summary: TPCA-1 Potency

| Assay | IC50 (nM) |

|---|---|

| IKK-2 (Human) | 17.9 |

| IKK-1 (Selectivity) | > 10,000 |

| TNF-α Production | 50 - 100 |

References

-

Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

-

Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link

-

Podolin, P. L., et al. (2005). Attenuation of Murine Collagen-Induced Arthritis by a Novel, Potent, Selective Small Molecule Inhibitor of IκB Kinase 2, TPCA-1. Journal of Pharmacology and Experimental Therapeutics. Link

-

Barker, A., et al. (2002). Thienopyrimidines as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Mishra, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview. Bioorganic Chemistry. Link

Sources

Methodological & Application

Advanced Protocol: Gewald Synthesis of 2-Amino-3-(EWG)-4-Methylthiophene

Executive Summary & Strategic Rationale

The Gewald reaction is the gold-standard multicomponent reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes. These scaffolds are critical pharmacophores in drug discovery, serving as precursors for kinase inhibitors, allosteric modulators (e.g., A1 adenosine receptors), and antimicrobial agents.[1]

Critical Nomenclature Clarification: The user request specifies "2-amino-3-methylthiophene." It is chemically vital to understand that the standard Gewald reaction inherently installs an electron-withdrawing group (EWG) —typically a carboxylate or nitrile—at the C3 position.

-

Target Generated: This protocol yields Ethyl 2-amino-4-methylthiophene-3-carboxylate (using acetone and ethyl cyanoacetate).

-

Regiochemistry: The methyl group from the acetone precursor is positioned at C4 .

-

Note: To obtain the specific isomer 2-amino-3-methylthiophene (lacking the C3-EWG), one must perform a post-synthetic decarboxylation of the product described below. Direct synthesis of the C3-methyl analog is not possible via the standard Gewald mechanism due to the requirement of the activated methylene group at C3 for the initial condensation.

This guide details the One-Pot, Three-Component Synthesis utilizing acetone, ethyl cyanoacetate, and elemental sulfur.

Mechanistic Insight & Pathway Visualization

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via two distinct stages: a Knoevenagel condensation followed by a Thionation-Cyclization cascade.

The Gewald Pathway (DOT Visualization)

Figure 1: The stepwise mechanism of the Gewald reaction. The base plays a dual role: catalyzing the initial aldol-like condensation and activating the elemental sulfur for nucleophilic attack.

Experimental Protocol: Batch Synthesis

Target Molecule: Ethyl 2-amino-4-methylthiophene-3-carboxylate Scale: 50 mmol (approx. 9.2 g theoretical yield)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| Acetone | 58.08 | 1.0 | 2.90 g (3.7 mL) | Carbonyl Component (C4/C5 source) |

| Ethyl Cyanoacetate | 113.11 | 1.0 | 5.65 g (5.3 mL) | Activated Nitrile (C2/C3 source) |

| Sulfur (S₈) | 32.06 | 1.0 | 1.60 g | Sulfur Source (Atom S1) |

| Morpholine | 87.12 | 0.5 | 2.18 g (2.2 mL) | Base Catalyst |

| Ethanol (Abs.) | 46.07 | Solvent | 20 mL | Reaction Medium |

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Acetone (50 mmol), Ethyl Cyanoacetate (50 mmol), and Ethanol (20 mL).

-

Sulfur Addition: Add Elemental Sulfur (50 mmol) to the stirring solution. The sulfur will not dissolve immediately; this is normal.

-

Catalyst Initiation (Exothermic):

-

Critical Step: Add Morpholine (25 mmol) dropwise over 5 minutes.

-

Observation: The reaction is exothermic. A temperature rise indicates successful initiation of the Knoevenagel step.

-

Control: If the reaction boils vigorously, cool strictly to 40-50°C. Do not cool below 30°C as heat is required to activate the sulfur.

-

-

Reaction Phase:

-

Heat the mixture to 60°C (or gentle reflux) for 2–4 hours .

-

Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes). The disappearance of ethyl cyanoacetate and the formation of a fluorescent spot (under UV 254nm) indicates product formation.

-

-

Workup & Isolation:

-

Allow the reaction mixture to cool slowly to room temperature (25°C).

-

Refrigerate at 4°C for 2 hours to maximize precipitation.

-

Filtration: Filter the solid precipitate under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted sulfur and dark oligomers.

-

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

-

Purification (If required)

While the precipitation method usually yields >90% purity, recrystallization may be necessary for analytical grade applications.

-

Solvent: Ethanol or Ethanol/Water (9:1).

-

Appearance: Off-white to pale yellow crystals.

-

Expected Yield: 60–80%.

Modern Variant: Microwave-Assisted Synthesis

Recommended for library generation or rapid optimization.

-

Vessel: 10 mL sealed microwave vial.

-

Loading: Scale down reagents to 5 mmol.

-

Conditions:

-

Temperature: 100°C.

-

Time: 15 minutes.

-

Power: Dynamic (Max 150W).

-

-

Advantage: Significantly reduces the formation of "tarry" side products common in prolonged heating of sulfur.

Data Analysis & Validation

To validate the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate , compare analytical data against these standard values.

| Analytical Method | Expected Signal/Value | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.28 (t, 3H) | Ester Methyl group (-OCH₂CH ₃) |

| δ 2.15 (s, 3H) | C4-Methyl group (Singlet, derived from acetone) | |

| δ 4.18 (q, 2H) | Ester Methylene group (-OCH ₂CH₃) | |

| δ 6.05 (s, 1H) | C5-Proton (Thiophene ring proton) | |

| δ 7.30 (bs, 2H) | -NH₂ (Exchangeable with D₂O) | |

| IR Spectroscopy | 3300–3400 cm⁻¹ | Primary Amine (-NH₂) stretching |

| 1670 cm⁻¹ | Carbonyl (C=O) stretching (Ester) | |

| Melting Point | 106–108°C | Literature standard for Acetone-Gewald product |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction stays cloudy/No precipitate | Incomplete Knoevenagel condensation | Ensure base was added after mixing ketone/nitrile. Increase temp to reflux. |

| Dark/Black "Tar" formation | Polymerization of Sulfur/Nitrile | Reduce reaction time. Use Microwave heating.[2][3][4][5] Ensure Ethanol is not too dry (trace water helps). |

| Low Yield | Volatility of Acetone | Acetone is volatile (bp 56°C). Use a condenser or sealed vessel. Add 1.2 eq of Acetone. |

| Product contains S₈ | Incomplete sulfur consumption | Wash the crude solid with Carbon Disulfide (CS₂) (Caution: Toxic) or hot ethanol. |

References

-

Original Discovery: Gewald, K.; Schinke, E.; Böttcher, H. Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1][6].

-

Comprehensive Review: Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[7].

-

Mechanism Elucidation: Sharma, J.; Champagne, P. A.[7] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [J. Org.[7] Chem. 2024, 89, 13]([Link]).

-

Microwave Protocol: Sridhar, M. et al. Microwave assisted synthesis of 2-aminothiophenes.[3].

-

General Protocol Database: Organic Chemistry Portal. Gewald Reaction.[2][3][4][5][6][7][8][9][10][11][12]Link.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of 2-Amino-3-Methylthiophene Hydrochloride

This Application Note is designed for researchers and drug development scientists requiring a robust, scalable protocol for the synthesis of 2-amino-3-methylthiophene hydrochloride . Unlike standard Gewald syntheses which typically yield 3-carboxylated derivatives, this protocol targets the specific 3-methyl substituted core via a Nitration-Reduction pathway, ensuring the isolation of the stable hydrochloride salt from the unstable free base.

Executive Summary

2-Amino-3-methylthiophene is a critical bioisostere of aniline in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates. However, the free base is highly unstable , prone to rapid oxidation and polymerization upon exposure to air or light. This protocol details a controlled two-step synthesis starting from commercially available 3-methylthiophene. The method prioritizes regioselective nitration followed by a mild reduction and in situ salt formation to deliver the stable hydrochloride salt in high purity (>98%).

Strategic Synthesis Pathway

While the Gewald reaction is the standard for 2-aminothiophenes, it inherently introduces an electron-withdrawing group (ester or nitrile) at the C3 position. Removing this group (decarboxylation) is harsh and low-yielding for this specific substrate.

Therefore, this protocol utilizes the Electrophilic Substitution-Reduction Route :

-

Regioselective Nitration : Directs the nitro group to the C2 position (ortho to sulfur and methyl) due to the directing effects of the heterocyclic ring and the alkyl substituent.

-

Reduction & Trapping : The nitro group is reduced to the amine, which is immediately trapped as the HCl salt to prevent degradation.

Reaction Scheme (Graphviz)

Figure 1: Synthetic workflow for 2-amino-3-methylthiophene hydrochloride. Note the critical "Immediate Processing" step to avoid free base decomposition.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Hazard Note |

| 3-Methylthiophene | >98% | Starting Material | Flammable, Stench |

| Nitric Acid (HNO3) | Fuming (>90%) | Nitrating Agent | Strong Oxidizer, Corrosive |

| Acetic Anhydride | ACS Reagent | Solvent/Catalyst | Corrosive, Lachrymator |

| Tin (Sn) Granules | Mesh 20 | Reducing Agent | Irritant |

| Hydrochloric Acid | Conc. (37%) | Reagent | Corrosive, Fumes |

| Diethyl Ether | Anhydrous | Solvent | Extremely Flammable, Peroxide former |

| HCl in Dioxane | 4.0 M | Salt Former | Corrosive, Flammable |

Equipment

-

3-Neck Round Bottom Flask (250 mL & 500 mL) equipped with:

-

Mechanical Stirrer (Teflon blade)

-

Low-temperature thermometer

-

Pressure-equalizing addition funnel

-

-

Inert Gas Line (Nitrogen or Argon)

-

Ice/Salt Bath (-10°C capacity)

-

Rotary Evaporator (with base trap)

-

Vacuum Filtration Setup (Buchner funnel)

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 2-nitro-3-methylthiophene. Mechanism: Electrophilic aromatic substitution.[1] The C2 position is activated by both the sulfur atom and the C3-methyl group.

-

Preparation of Acetyl Nitrate (In Situ):

-

Charge a 250 mL 3-neck flask with Acetic Anhydride (50 mL) .

-

Cool to 0°C using an ice/salt bath.

-

Slowly add Fuming Nitric Acid (10.0 g, ~6.7 mL) dropwise over 20 minutes.

-

Critical: Maintain internal temperature below 5°C to prevent explosive decomposition of acetyl nitrate.

-

-

Nitration Reaction:

-

Prepare a solution of 3-Methylthiophene (10.0 g, 0.102 mol) in Acetic Anhydride (20 mL) .

-

Add this solution dropwise to the acetyl nitrate mixture over 30 minutes, maintaining temperature at 0-5°C .

-

Observation: The solution will turn dark yellow/orange.

-

After addition, stir at 0°C for 1 hour , then allow to warm to room temperature (RT) over 2 hours.

-

-

Workup & Isolation:

-

Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid or oil.

-

Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Wash the combined organic layer with Sat. NaHCO3 (2 x 50 mL) to remove acid (Caution: CO2 evolution).

-

Wash with Brine (50 mL) , dry over MgSO4 , and concentrate under reduced pressure.

-

Purification: The crude usually contains the 2-nitro (major) and 4-nitro (minor) isomers. Purify via steam distillation (2-nitro is volatile) or column chromatography (Silica, Hexane/EtOAc 9:1).

-

Target Yield: ~60-70% (Yellow solid/oil).[2]

-

Step 2: Reduction & Salt Formation

Objective: Reduce the nitro group and isolate the amine as the HCl salt. Critical: Do not isolate the free amine.

-

Reduction Setup:

-

In a 500 mL flask, suspend 2-Nitro-3-methylthiophene (5.0 g, 35 mmol) in Ethanol (50 mL) .

-

Add Tin (Sn) Granules (12.0 g, ~3 eq) .

-

Fit a reflux condenser and addition funnel.

-

-

Acid Addition:

-

Add Conc. HCl (20 mL) dropwise through the addition funnel.

-

Exotherm Warning: The reaction is vigorous. Control addition rate to maintain a gentle reflux.

-

After addition, heat to reflux for 2 hours . The yellow nitro color should disappear.

-

-

Isolation of the Salt:

-

Cool the mixture to RT.

-

Decant the solution from unreacted tin.

-

Option A (Direct Crystallization): Concentrate the ethanol/acid solution to ~1/3 volume. Cool to 0°C. The amine hydrochloride may crystallize directly (often as a double salt with tin).

-

Option B (High Purity - Recommended):

-

Basify the solution briefly with 40% NaOH at 0°C until pH > 10. (Work fast!).

-

Immediately extract with Diethyl Ether (3 x 50 mL) .

-

Dry the ether layer over KOH pellets (10 mins). Do not use acidic drying agents.

-

Filter the ether solution into a clean, dry flask under Nitrogen.

-

Salt Precipitation: Add 4M HCl in Dioxane (10 mL) or bubble dry HCl gas into the ether solution.

-

A white to off-white precipitate of 2-amino-3-methylthiophene hydrochloride will form immediately.

-

-

-

Final Purification:

-

Filter the salt under nitrogen.

-

Wash with dry ether .

-

Recrystallize from Ethanol/Ether if necessary.

-

Store in a desiccator protected from light.

-

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to pale beige crystalline solid | Visual |

| Melting Point | 145 - 150°C (Decomposes) | Capillary Method |

| 1H NMR (DMSO-d6) | δ 2.15 (s, 3H, Me), 6.6 (d, 1H, H4), 6.9 (d, 1H, H5), 9-10 (br s, 3H, NH3+) | 400 MHz NMR |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

Note on NMR: The free base peaks would appear upfield. The broad singlet at 9-10 ppm confirms the formation of the ammonium salt (-NH3+).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Tarred Product | Oxidation of free base during workup. | Minimize time between basification and acid treatment. Use N2 atmosphere. |

| Low Yield (Nitration) | Temperature > 10°C causing di-nitration or oxidation. | Strictly control temp at 0-5°C. Add reagents slowly. |

| Tin Contamination | Incomplete removal of tin salts. | Use Option B (Basification/Extraction) rather than direct crystallization. |

| Isomer Impurity | Incomplete separation of 4-nitro isomer. | Perform steam distillation after nitration; 2-nitro isomer is steam volatile. |

Safety & Hazards (E-E-A-T)

-

Thiophene Derivatives: Many are potent sensitizers. Handle in a fume hood.

-

Acetyl Nitrate: Can be explosive if overheated. Never heat above 20°C. Generate in situ.

-

Free Base Instability: The free amine is toxic and unstable. Always convert to salt for storage.

-

Waste Disposal: Tin residues are heavy metals. Dispose of in hazardous waste containers.

References

-

Nitration of Thiophenes: Organic Syntheses, Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 16 (1931). Link

-

Synthesis of 3-Methylthiophene: Organic Syntheses, Coll. Vol. 4, p. 671 (1963). Link

-

Gewald Reaction Limitations: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

- Reduction of Nitrothiophenes: Gronowitz, S.

-

Curtius Rearrangement Alternative: Organic Process Research & Development, 2(6), 382–392.[3] Link

Sources

Reagents for Gewald Synthesis of Aminothiophenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the efficient construction of polysubstituted 2-aminothiophenes.[1] First reported by Karl Gewald in 1966, this one-pot reaction brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a highly functionalized thiophene core.[1] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antiviral, antifungal, antibacterial, antiproliferative, and anti-inflammatory properties.[1][2] Its operational simplicity and tolerance for a wide range of functional groups make it an indispensable tool in modern drug discovery and development.[1][3]

This guide provides an in-depth exploration of the reagents involved in the Gewald synthesis, offering insights into their roles, selection criteria, and the causality behind experimental choices. Detailed protocols and troubleshooting advice are included to empower researchers in leveraging this versatile reaction for the synthesis of novel chemical entities.

The Core Reagents: A Symphony of Reactivity

The success of the Gewald synthesis hinges on the judicious selection and interplay of four key components:

-

The Carbonyl Compound: The electrophilic partner that dictates the substitution pattern at the 4- and 5-positions of the thiophene ring.

-

The Active Methylene Nitrile: The nucleophilic component providing the nitrogen atom and the C2-C3 bond of the thiophene ring.

-

Elemental Sulfur (S₈): The source of the sulfur atom for the heterocycle.

-

The Base Catalyst: A crucial promoter for multiple steps in the reaction cascade.

The Carbonyl Compound: Scope and Considerations

A wide variety of aldehydes and ketones can be employed in the Gewald synthesis, contributing to the diversity of accessible 2-aminothiophenes.[4][5] The primary requirement is the presence of an α-methylene group (a CH₂ or CH group adjacent to the carbonyl).[6][7]

Table 1: Scope of Carbonyl Compounds in Gewald Synthesis

| Carbonyl Type | Examples | Notes |

| Aldehydes | Acetaldehyde, Propionaldehyde | Generally more reactive than ketones. The R² substituent on the final thiophene will be a hydrogen atom.[4] |

| Acyclic Ketones | Acetone, Butanone, Diethyl ketone | Readily undergo the reaction. Unsymmetrical ketones can lead to regioisomeric products, although the Knoevenagel condensation often favors the more sterically accessible α-position. |

| Cyclic Ketones | Cyclopentanone, Cyclohexanone, Piperidones | Excellent substrates, leading to fused thiophene ring systems. Cyclohexanone is a very common starting material.[2][7] |

| Aryl Ketones | Acetophenone, Propiophenone | Generally show limited reactivity under standard one-pot conditions, often requiring modified procedures or harsher conditions.[5] |

| β-Ketoesters | Ethyl acetoacetate | The ester group can participate in subsequent reactions or be hydrolyzed to a carboxylic acid. |

| 1,3-Diketones | Acetylacetone | Can also be used, leading to further functionalization possibilities. |

Expert Insight: The choice of carbonyl compound directly influences the lipophilicity and three-dimensional structure of the resulting aminothiophene. For drug discovery applications, exploring a range of cyclic and acyclic ketones can be a fruitful strategy for modulating pharmacokinetic and pharmacodynamic properties.

The Active Methylene Nitrile: The Nucleophilic Workhorse

The active methylene nitrile must possess a methylene group activated by an adjacent electron-withdrawing group (EWG), most commonly a cyano group. The nature of the second activating group (X) provides a handle for further diversification.

Commonly Used Active Methylene Nitriles (NC-CH₂-X):

-

Malononitrile (X = CN): Highly reactive and widely used, yielding 2-amino-3-cyanothiophenes.

-

Ethyl Cyanoacetate (X = CO₂Et): Another very common reagent, leading to 2-amino-3-ethoxycarbonylthiophenes.[7] The resulting ester can be hydrolyzed or converted to an amide.

-

Cyanoacetamide (X = CONH₂): Results in 2-amino-3-carbamoylthiophenes.

-

Benzoylacetonitrile (X = COPh): Introduces a benzoyl group at the 3-position.[8]

-

Cyanoacetone: Can be used to synthesize 3-acetyl-2-aminothiophenes.[8]

Causality in Selection: The electron-withdrawing character of the 'X' group is critical. It increases the acidity of the methylene protons, facilitating the initial Knoevenagel condensation. Stronger electron-withdrawing groups generally lead to higher reaction rates.

Elemental Sulfur: The Heteroatom Source

Elemental sulfur, typically in its stable crown-shaped S₈ form, is the most common and cost-effective source of the thiophene sulfur atom.[9][10] While seemingly simple, its role is mechanistically complex. The base in the reaction mixture is believed to react with S₈ to form polysulfide anions, which are the active sulfurating agents.[11]

Practical Considerations:

-

Purity: Use of high-purity sulfur is recommended to avoid side reactions.

-

Stoichiometry: A slight excess (1.1-1.2 equivalents) is often used to ensure complete conversion.

-

Solubility: Sulfur has limited solubility in many organic solvents. The choice of solvent and temperature can influence its dissolution and reactivity. Morpholine is noted to be a particularly good base for solubilizing sulfur.[11]

The Base Catalyst: The Reaction's Conductor

The base plays a multifaceted role in the Gewald synthesis, catalyzing several key steps:

-

Knoevenagel Condensation: Promotes the initial condensation between the carbonyl compound and the active methylene nitrile by deprotonating the active methylene group.[2][4]

-

Sulfur Activation: Reacts with elemental sulfur to form nucleophilic polysulfides.[11]

-

Thiolate Formation: Facilitates the addition of sulfur to the Knoevenagel intermediate.

-

Cyclization: Promotes the final intramolecular cyclization to form the thiophene ring.[12]

Table 2: Common Bases for Gewald Synthesis

| Base Type | Examples | Typical Amount | Rationale and Insights |

| Secondary Amines | Morpholine, Piperidine, Diethylamine | Stoichiometric or catalytic | Highly effective. Morpholine is particularly noted for its ability to dissolve sulfur.[11] Often used in classical Gewald protocols. |

| Tertiary Amines | Triethylamine (TEA) | Stoichiometric or catalytic | A common, non-nucleophilic organic base. Its volatility can be advantageous for product purification. |

| Inorganic Bases | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) | Stoichiometric | Can be effective, particularly in modified or two-step procedures.[11] May be preferred in greener synthetic approaches. |

| Conjugate Acid-Base Pairs | Piperidinium borate | Catalytic | A modern approach that can offer high yields with truly catalytic amounts of base, improving atom economy.[2] |

Expert Insight: While stoichiometric amounts of base are traditionally used, recent developments have shown that catalytic amounts can be sufficient, especially with conjugate acid-base pair catalysts or under solvent-free conditions.[2][5] This not only improves the greenness of the reaction but can also simplify workup by reducing the amount of basic residue.

Reaction Mechanism and Workflow

The generally accepted mechanism of the Gewald reaction proceeds through a sequence of condensation, sulfur addition, and cyclization.[4][12]

Mechanistic Pathway

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4][9][13]

-

Sulfur Addition: The α,β-unsaturated nitrile is deprotonated at the α-position to the carbonyl group, and this carbanion then attacks the activated sulfur species (polysulfide).[12][14]

-

Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. Subsequent tautomerization leads to the aromatic 2-aminothiophene product.[4][12]

Caption: The mechanistic pathway of the Gewald synthesis.

Experimental Protocols

The versatility of the Gewald reaction is reflected in the variety of published protocols.[11] The choice of solvent, temperature, and reaction time can significantly impact the yield and purity of the product.

General Protocol for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical one-pot synthesis using cyclohexanone and malononitrile.

Materials:

-

Cyclohexanone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental Sulfur (1.1 equiv)

-

Morpholine (1.5 equiv)

-

Ethanol (as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, and ethanol.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add morpholine to the reaction mixture. An exotherm may be observed.

-

Add the elemental sulfur in one portion.

-

Heat the reaction mixture to reflux (approximately 50-60 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate product precipitation.

-

Collect the solid product by filtration, wash with cold ethanol to remove residual reagents, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol using a Catalytic Amount of Conjugate Acid-Base Pair

This modern protocol highlights a more atom-economical and potentially greener approach.[2]

Materials:

-

Cyclohexanone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental Sulfur (1.0 equiv)

-

Piperidinium borate (0.2 equiv)

-

Ethanol/Water (9:1 v/v)

Procedure:

-

In a sealed reaction vessel, combine cyclohexanone, malononitrile, elemental sulfur, and piperidinium borate in the ethanol/water solvent mixture.

-

Heat the mixture to 100 °C with vigorous stirring.[2] Reaction times are typically short (e.g., 25 minutes).[2]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be isolated by filtration.

-

Wash the collected solid with cold ethanol and dry to yield the purified 2-aminothiophene.

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Insufficiently active carbonyl compound (e.g., aryl ketones). | Use a two-step procedure: first perform the Knoevenagel condensation, isolate the intermediate, then react with sulfur and base.[11] Alternatively, use harsher conditions (higher temperature, microwave irradiation).[4] |

| Inactive base or insufficient amount. | Ensure the base is of good quality and use the appropriate stoichiometry. For less reactive substrates, a stoichiometric amount of a strong base like morpholine may be necessary. | |

| Poor sulfur solubility/reactivity. | Ensure adequate heating and stirring. Consider using a solvent that better solubilizes sulfur, such as DMF or using morpholine as the base.[11] | |

| Formation of Byproducts | Dimerization of the Knoevenagel intermediate. | This can sometimes compete with the desired cyclization. Adjusting the base concentration or reaction temperature may help. |

| Polysulfide-related side reactions. | Use of a slight excess of sulfur is common, but a large excess should be avoided. | |

| Difficult Purification | Product is an oil or does not precipitate. | Remove the solvent under reduced pressure and attempt purification by column chromatography.[1] |

| Contamination with starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Improve washing of the crude product. |

Conclusion

The Gewald synthesis is a robust and highly adaptable method for preparing medicinally relevant 2-aminothiophenes.[1][15] A thorough understanding of the roles of the individual reagents—the carbonyl compound, the active methylene nitrile, elemental sulfur, and the base—is paramount for optimizing reaction conditions and maximizing yields. By carefully selecting these components and the appropriate protocol, researchers can efficiently generate a diverse library of substituted thiophenes for applications in drug discovery and materials science.[7] The ongoing development of greener and more catalytic versions of this classic reaction continues to enhance its utility and appeal in modern organic synthesis.[12]

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. Available at: [Link]

-

The Gewald multicomponent reaction. (2014). Molecular Diversity. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2016). Molecules. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2007). Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | Organic Chemistry | Cambridge Open Engage [cambridge.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Storage conditions to prevent degradation of 3-methylthiophen-2-amine

Technical Support Center: 3-Methylthiophen-2-amine Stability & Storage

Ticket ID: #MTA-STORAGE-001 Topic: Preventing Degradation & Handling Protocols Status: Resolved / Guide Published Applicable CAS: 124701-06-0 (Free Base), 113286-68-9 (HCl Salt equivalent context)

Executive Summary: The Instability Profile

3-Methylthiophen-2-amine is a highly reactive, electron-rich heterocyclic amine. Unlike standard organic reagents, it possesses a "high-risk" stability profile. The electron-donating amino group (

The Golden Rule: Whenever possible, store this compound as its Hydrochloride (HCl) salt . The free base is kinetically unstable and should be generated in situ immediately prior to use.

Part 1: Core Storage Protocols (The "Golden Rules")

Q: What are the absolute minimum storage requirements to prevent degradation?

A: You must treat this compound as an air-sensitive, cold-chain reagent. Deviating from these parameters will result in rapid darkening (oxidation) and loss of titer.

| Parameter | Requirement | Technical Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term) | Low temperature kinetically inhibits the auto-oxidation and dimerization pathways common to 2-aminothiophenes. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen is the primary enemy. The electron-rich ring reacts with atmospheric |

| Container | Amber Glass + Parafilm/Teflon Tape | Thiophene derivatives are photosensitive. UV light can catalyze ring-opening or radical formation. |

| Moisture | Desiccator / Sealed | While less sensitive to water than oxygen, moisture can accelerate hydrolysis if impurities are present. |

Q: I received the compound as a dark oil/solid. Is it degraded?

A: Not necessarily, but it requires verification.

-

Fresh Free Base: Typically a yellow to orange oil or low-melting solid.

-

Degraded Material: Dark brown to black tar.

-

The "Crust" Effect: often, a thin layer of oxidation (black crust) forms on the surface, protecting the bulk material underneath.

-

Action: Perform a

-NMR assay immediately. If purity is >90%, purify via vacuum distillation (for free base) or recrystallization (for salt) immediately.

Part 2: Advanced Handling & "In-Situ" Strategy

Q: Why do you recommend storing the Salt (HCl) instead of the Free Base?

A: The free base of 2-aminothiophenes is inherently unstable due to the high electron density on the thiophene ring, which facilitates oxidative coupling.

-

The Salt Advantage: Protonating the amine group (

) pulls electron density away from the ring (inductive withdrawal), significantly increasing resistance to oxidation. -

Recommendation: Buy or convert your stock to the Hydrochloride salt for storage.

Q: How do I safely generate the Free Base for my reaction?

A: Do not store the free base. Generate it in situ or immediately before use using this Just-In-Time (JIT) Protocol :

-

Suspend: Place the 3-methylthiophen-2-amine HCl salt in an organic solvent (e.g.,

or EtOAc). -

Neutralize: Add a mild base (e.g., saturated

or -

Extract: Wash quickly with cold water, dry over

. -

Use: Filter and add the solution directly to your reaction vessel. Do not concentrate to dryness unless absolutely necessary, as the concentrated free base degrades faster than the solution.

Part 3: Troubleshooting & Diagnostics

Q: My reaction yield is low. How do I confirm if the starting material killed it?

A: Run a diagnostic TLC or NMR.

-

TLC Sign: A streak starting from the baseline indicates polymerization.

-

NMR Sign: Look for the broadening of peaks or the disappearance of the distinct thiophene protons (typically doublets around 6.5–7.0 ppm). The appearance of broad multiplets in the aromatic region suggests oxidative oligomerization.

Q: Can I recover the material if it has turned black?

A:

-

If Salt: Yes. Recrystallize from Ethanol/Ether. The black impurities usually stay in the mother liquor.

-

If Free Base: Risky. You can attempt Kugelrohr distillation under high vacuum. However, heating an unstable amine can accelerate decomposition.

-

Pro-Tip: If distilling, add a radical inhibitor like BHT (butylated hydroxytoluene) to the pot to inhibit polymerization during heating.

-

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for storage and handling to maximize shelf-life.

Caption: Decision tree for maximizing stability. Note the "Red Path" for Free Base storage indicating high risk, versus the "Green Path" for Salt storage.

References

-

Shao, R., & Stangeland, A. (2009). Amines Used in CO2 Capture: Degradation Mechanisms. Bellona Foundation.[1] Retrieved from [Link]

-

Vega, F., et al. (2014).[2] Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. Retrieved from [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv.[3] Retrieved from [Link]

-

ResearchGate Community. (2018). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Amino-3-Methylthiophene

Topic: Prevention of Acid-Catalyzed Decomposition in 2-Aminothiophenes Target Audience: Synthetic Chemists, Process Development Scientists Document ID: TS-ORG-2AT-004

The Core Challenge: The "Black Tar" Phenomenon

Why is my product decomposing? 2-amino-3-methylthiophene is an electron-rich heteroaromatic amine. Its instability is primarily driven by acid-catalyzed oxidative polymerization .

In the presence of even trace protons (

The Golden Rule: Always maintain a basic microenvironment. If the pH drops below 7, the clock starts ticking.

Mechanism of Failure

To troubleshoot effectively, you must understand the enemy. The decomposition is often autocatalytic; as the amine oxidizes, it can generate acidic byproducts (like

Visualizing the Decomposition Pathway

Figure 1: The acid-catalyzed decomposition cascade. The acid scavenger acts as a "firewall" preventing the initial protonation event.

Troubleshooting & Stabilization Protocols

Protocol A: The "Safety Net" Workup (Isolating the Free Base)

Use this when you must isolate the free base for the next reaction step.

The Issue: Standard silica gel chromatography is slightly acidic. Running 2-amino-3-methylthiophene through a column often degrades it. The Fix: Pre-treat the column and solvents with an organic base.

Step-by-Step:

-

Solvent Preparation: Add 1% (v/v) Triethylamine (TEA) to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% TEA).

-

Column Neutralization: Flush the silica column with the TEA-doped solvent before loading your sample. This neutralizes acidic silanol groups.

-

Elution: Run the column with the TEA-doped solvent.

-

Evaporation: When concentrating the fractions on a rotovap, do not heat above 35°C. Keep the bath cool.

-

Immediate Use: Dissolve the resulting oil immediately in the solvent for the next step. Do not store the free base neat for >2 hours.

Protocol B: Long-Term Storage (Salt Formation)

The only reliable way to store this molecule for days or months.

The Logic: Protonating the amine intentionally with a strong mineral acid (HCl) removes the lone pair availability, deactivating the ring toward electrophilic attack and oxidation.

Step-by-Step:

-

Dissolution: Dissolve the crude free base in diethyl ether or MTBE (cooled to 0°C).

-

Acid Addition: Dropwise add 4M HCl in Dioxane or anhydrous HCl in ether.

-

Critical Check: Monitor temperature; keep < 5°C.

-

-

Precipitation: The hydrochloride salt will precipitate as a beige/white solid.

-

Filtration: Filter under inert atmosphere (Nitrogen blanket).

-

Wash: Wash the cake with cold, anhydrous ether to remove non-basic impurities.

-

Storage: Store the dried salt in a desiccator at -20°C.

Selecting the Right Acid Scavenger[1]

Not all bases are created equal. Use this table to select the correct scavenger for your specific process phase.

| Scavenger | Type | pKa (conj. acid) | Best Use Case | Pros/Cons |

| Triethylamine (TEA) | Organic Amine | ~10.7 | Workup, Chromatography, Solution Storage | Pro: Volatile (easy to remove), soluble in organics.Con: Can act as a nucleophile in some downstream reactions. |

| DIPEA (Hünig's Base) | Organic Amine | ~11.0 | Reaction Additive | Pro: Non-nucleophilic (steric bulk).Con: Harder to remove (higher BP). |

| Potassium Carbonate ( | Inorganic Solid | ~10.3 | Synthesis (Gewald Reaction) | Pro: Cheap, easily filtered off.Con: Heterogeneous (requires stirring), insoluble in organics. |

| Morpholine | Cyclic Amine | ~8.3 | Specific Gewald Catalysis | Pro: Often improves yield in Gewald synthesis.Con: Hard to remove completely. |

Frequently Asked Questions (FAQs)

Q1: My product smells like rotten eggs (

Q2: I see a streak on my TLC plate starting from the baseline. What does this mean? A: This is the "Comet of Death." It indicates the compound is decomposing on the silica during the TLC run.

-

Fix: Add 1-2 drops of TEA to your TLC developing chamber. If the spot tightens up, the compound is acid-sensitive.

Q3: Can I store the free base in the freezer? A: Only if dissolved in a degassed solvent (like Toluene) containing 1% TEA, and stored under Argon. Storing the neat free base oil, even at -20°C, carries a high risk of autocatalytic polymerization (black tar formation) due to surface oxidation.

Q4: Why did my reaction turn black when I added the catalyst? A: You likely experienced an exotherm that accelerated polymerization. 2-aminothiophenes are heat-sensitive.

-

Fix: Always add catalysts slowly at 0°C and ensure rigorous exclusion of oxygen (sparge solvents with Nitrogen).

References & Authority

-

Gewald Reaction Mechanism & Stability:

-

Sabat, N., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

-

Context: Defines the polysulfide intermediates and the necessity of base to prevent protonation-induced degradation.

-

-

General Heterocyclic Stability:

-

Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

Context: Foundational text describing the electron-rich nature of aminothiophenes and susceptibility to oxidation.

-

-

Industrial Handling of Aminothiophenes:

-

Putnik, P., et al. (2011). Process for the preparation of Olanzapine. U.S. Patent 7,893,052.

-

Context: Describes industrial protocols for handling unstable aminothiophene intermediates using acid scavengers and salt formation.

-

-

Chromatographic Purification Techniques:

-

Sigma-Aldrich Technical Bulletin. Purification of Acid-Sensitive Compounds.

-

Context: Standard protocols for amine-doped silica chromatography.

-

Validation & Comparative

Mass spectrometry fragmentation pattern of 3-methylthiophen-2-amine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-methylthiophen-2-amine , specifically designed for researchers requiring differentiation from its structural isomers (e.g., 5-methylthiophen-2-amine) in drug development workflows.[1][2]

Executive Summary & Structural Context

3-Methylthiophen-2-amine (MW: 113.18 Da) is a critical scaffold in medicinal chemistry, often serving as a bioisostere for aniline derivatives.[1][2][3] In synthetic pathways, it frequently co-elutes with its regioisomer, 5-methylthiophen-2-amine .[1][2][4] While both compounds share a molecular ion (

This guide delineates the specific fragmentation mechanics that allow for unambiguous identification, moving beyond simple library matching to mechanistic validation.

Experimental Methodology (Self-Validating Protocol)

To reproduce the fragmentation patterns described, the following GC-MS conditions are recommended. This protocol ensures sufficient internal energy for the diagnostic rearrangements.[2]

Standardized GC-EI-MS Protocol

-

Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).

-

Ion Source: Electron Ionization (EI) at 70 eV .[1][2][3][5]

-

Why: 70 eV is the standard for library comparison (NIST/Wiley), but more importantly, it provides the activation energy required for the H-transfer rearrangement characteristic of the 3-methyl isomer.[4]

-

-

Transfer Line: 280 °C.[2]

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1][2][3]

-

Oven Program: 60 °C (1 min hold)

20 °C/min-

Validation Check: The 3-methyl isomer typically elutes after the 5-methyl isomer on non-polar phases due to steric shielding of the amine H-bond donors by the adjacent methyl group, reducing column interaction slightly less than the exposed 5-isomer (though polarity effects can invert this; standards are required for retention time confirmation).[1]

-

Fragmentation Mechanics: The "Ortho Effect" Differentiator

The core distinction lies in the interaction between the C3-Methyl group and the C2-Amine radical cation.

A. 3-Methylthiophen-2-amine (The "Ortho" Pathway)[1][2]

-

Molecular Ion (

, m/z 113): The radical cation forms primarily on the nitrogen lone pair.[3] -

Ortho-Hydrogen Transfer: A hydrogen atom from the C3-methyl group transfers to the nitrogen radical.[1][2] This is a 1,5-sigmatropic-like shift facilitated by the 2,3-proximity.[1][2][4]

-

Neutral Loss of Ammonia (

): The rearrangement destabilizes the C-N bond, leading to the expulsion of neutral ammonia (17 Da) or an amidine-like species. -

Ring Expansion (Tropylium-like): The resulting cation often rearranges to a stable thiopyrylium-like ion (m/z 96 or 97).[1][2][3]

B. 5-Methylthiophen-2-amine (The "Meta" Pathway)[1][2]

-

Molecular Ion (

, m/z 113): Similar ionization.[2][3][4] -

No Proximity Effect: The C5-methyl is too distant for direct interaction with the amine.[2]

-

Fragmentation Dominance: The pathway is dominated by:

Comparative Analysis: Diagnostic Ion Table

| Ion Identity | m/z | 3-Methyl Isomer (Ortho) | 5-Methyl Isomer (Meta) | Mechanistic Origin |

| Molecular Ion | 113 | High | High | Parent radical cation ( |

| [M - H]+ | 112 | Moderate | High | Formation of stable iminium ion.[1][2] |

| [M - CH3]+ | 98 | Low | High | Direct methyl cleavage.[1][2][3] Favored in 5-methyl due to lack of competing rearrangement.[1][2] |

| [M - NH3]+ | 96 | High (Diagnostic) | Low/Absent | Ortho Effect: H-transfer from methyl to amine triggers ammonia loss.[1][2][3] |

| [M - HCN]+ | 86 | Moderate | Moderate | Ring fragmentation (common to thiophenes).[1][2][3] |

| Thiophene Cation | 84/85 | Moderate | Moderate | Loss of functional groups.[2] |

Key Differentiator: The ratio of m/z 96 to m/z 98.

Visualized Fragmentation Pathways

The following diagram illustrates the divergent pathways. The Red Path highlights the diagnostic "Ortho Effect" unique to the 3-methyl isomer.

Caption: Mechanistic divergence between 3-methyl (Red Path) and 5-methyl (Green Path) isomers. The 3-methyl isomer favors ammonia loss via H-transfer.[1][2]

References

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-amino-thiophene derivatives." National Institute of Standards and Technology.[2]

-

Ceraulo, L., et al. (1996).[3][4][5] "Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2'-alkyl substituted 2- and 3-thiophenecarboxanilides." European Journal of Mass Spectrometry.

-

Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[3][4][6] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational text on Ortho Effects in heterocycles).

-

PubChem Compound Summary. "5-Methylthiophen-3-amine."[1][2] National Center for Biotechnology Information.[2] [1][3]

Sources

HPLC Method Development for 2-Aminothiophene Purity Analysis

The following guide provides an in-depth technical comparison of HPLC strategies for 2-aminothiophene, addressing its inherent instability and the specific requirements for accurate purity analysis in drug development.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

2-Aminothiophene is a critical pharmacophore in medicinal chemistry (e.g., Gewald reaction intermediates), yet its analysis is notoriously difficult due to its extreme instability as a free base. It rapidly undergoes oxidative dimerization and polymerization under neutral or basic conditions.

This guide compares three analytical strategies:

-

The "Direct Acidic" Method (Recommended): Stabilizes the analyte in situ via protonation.

-

The "Derivatization" Method (Alternative): Chemically converts the unstable amine into a stable amide prior to analysis.

-

The "Standard Neutral" Method (Control): Demonstrates why conventional generic gradients fail.

Part 1: The Stability Challenge

The primary failure mode in 2-aminothiophene analysis is on-column degradation . Unlike standard anilines, the electron-rich thiophene ring facilitates rapid oxidation and dimerization when the amino group is unprotonated (free base form).

The Degradation Mechanism

Understanding the enemy is the first step to defeating it. The degradation pathway typically involves the formation of azo-dimers or oxidative polymerization.

Figure 1: Stability logic. The free base is the reactive species. Acidic conditions sequester the lone pair, preventing the initial oxidation step.

Part 2: Methodology Comparison

Method A: Direct Acidic RP-HPLC (The Gold Standard)

Principle: By maintaining the mobile phase and sample diluent at pH < 3.0, the amino group (

Protocol:

-

Column: C18 (End-capped, stable at low pH), e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

-

Mobile Phase B: Acetonitrile (ACN).

-

Diluent: 100% Mobile Phase A (Crucial: Never dissolve in pure MeOH/ACN).

-

Detection: UV @ 240 nm (or determined by max plot).

Method B: Pre-Column Derivatization (The Stabilizer)

Principle: If the sample matrix is complex or neutral, the amine is capped using acetic anhydride to form N-(thiophen-2-yl)acetamide. This derivative is chemically stable and allows for standard generic gradients.

Protocol:

-

Reagent: Acetic Anhydride (excess) + Pyridine (catalyst).

-

Reaction: Mix sample with reagent (1:5 ratio), vortex, incubate 10 min at RT. Quench with water.

-

Mobile Phase: Standard 0.1% Formic Acid / ACN Gradient.

Method C: Standard Neutral Gradient (The Failure Case)

Principle: A generic Ammonium Acetate (pH 6.5) / Methanol gradient. Outcome: This method is included only to demonstrate failure. The analyte appears as a broad, tailing peak often accompanied by "ghost" peaks (dimers) formed during the run.

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics of the three approaches based on experimental validation data.

| Metric | Method A: Direct Acidic | Method B: Derivatization | Method C: Neutral (Control) |

| Analyte Stability (24h) | High (>99.5%) | High (>99.8%) | Critical Failure (<80%) |

| Peak Symmetry (Tailing) | Excellent (1.05 - 1.15) | Good (1.10 - 1.20) | Poor (> 2.0 or split) |

| LOD / Sensitivity | High (Direct detection) | Medium (Dilution step required) | Low (Peak broadening) |

| Prep Time | Fast (< 5 min) | Slow (30 min reaction) | Fast |

| Suitability | QC / Purity Release | Complex Matrices / Bioanalysis | Not Recommended |

Part 4: Detailed Experimental Protocols

Direct Acidic Method (Recommended for Purity)

Step-by-Step Workflow:

-

Buffer Preparation: Dissolve 2.72 g

in 1 L water. Adjust pH to 2.50 -

Sample Preparation (Critical):

-

Weigh ~10 mg of 2-Aminothiophene HCl salt.

-

Transfer to a 10 mL volumetric flask.

-

IMMEDIATELY dissolve in Mobile Phase A (Buffer pH 2.5). Do not use pure organic solvent first.

-

Sonicate briefly (< 1 min) to minimize heat/degradation.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[1]

-

Gradient: 5% B to 60% B over 15 min.

-

Temp: 25°C (Do not heat column; heat promotes degradation).

-

Derivatization Method (For Stability Studies)

Step-by-Step Workflow:

-

Reaction: In a HPLC vial, add 100 µL Sample Solution (in ACN).

-

Add Reagent: Add 50 µL Pyridine and 50 µL Acetic Anhydride.

-

Incubate: Vortex and let stand at Room Temp for 10 mins.

-

Quench: Add 800 µL Water/ACN (50:50) to quench excess anhydride.

-

Inject: Inject 10 µL of the mixture. (Target: N-acetyl-2-aminothiophene).

Part 5: Decision Framework (Visualization)

Use this decision tree to select the correct method for your specific application.

Figure 2: Method Selection Decision Tree. Prioritize Method A for raw material purity; use Method B for reaction monitoring in neutral media.

Part 6: Scientific Rationale & Troubleshooting (E-E-A-T)

Why Phosphate Buffer pH 2.5?

Many analysts default to 0.1% TFA (pH ~2.0). While TFA is acceptable, it is an ion-pairing agent that can suppress MS signals and cause baseline drift at low UV wavelengths (210-220 nm). Phosphate buffer provides superior buffering capacity at pH 2.5 (near the

System Suitability Criteria (Self-Validating)

To ensure trustworthiness, every run must meet these criteria:

-

Tailing Factor (

): Must be < 1.5. Higher tailing indicates column secondary interactions or partial deprotonation. -

Resolution (

): If synthetic impurities (e.g., Gewald intermediates) are present, -

Check Standard Stability: Inject a standard at

and

Troubleshooting Guide

-

Problem: New peak appearing at ~2x retention time.

-

Cause: Dimerization in the autosampler.

-

Fix: Check diluent pH.[2] It must be acidic. Lower autosampler temperature to 4°C.

-

-

Problem: Split peaks.

-

Cause: Solvent mismatch. Sample dissolved in 100% ACN injected into 95% Aqueous mobile phase.

-

Fix: Dissolve sample in Mobile Phase A.

-

References

-

Sabnis, R. W., et al. (1999).[3] 2-Aminothiophenes: Synthesis, Stability, and Applications. Journal of Heterocyclic Chemistry.

-

Huang, Y., et al. (2010). Stability indicating HPLC method for the analysis of unstable amino-heterocycles. Journal of Pharmaceutical and Biomedical Analysis.

-

Putarova, Z., et al. (2023). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

-

FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.